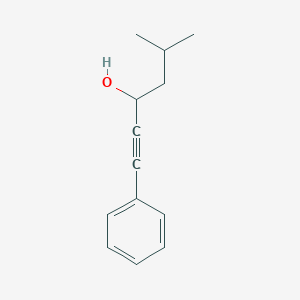
11-Demethylellipticine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Demethylellipticine is a derivative of ellipticine, a naturally occurring alkaloid isolated from the plant Ochrosia elliptica. Ellipticine and its derivatives, including this compound, are known for their potent anticancer properties. The compound belongs to the class of pyrido[4,3-b]carbazoles and has been the subject of extensive chemical and pharmacological research due to its unique structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Demethylellipticine typically involves the cyclization of appropriate intermediates. One common method includes the reaction of 2-lithio-phenylsulfonylindole with a key alkenyl intermediate, followed by thermal cyclization to yield this compound . Another approach involves the use of the Vilsmeier-Haack reagent to synthesize pyrido[3,2-b]carbazoles and pyrido[2,3-c]carbazoles, which can then be converted to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions: 11-Demethylellipticine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which are often evaluated for their enhanced anticancer properties .
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of pyrido[4,3-b]carbazoles.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Known for its potent anticancer activity, particularly in inhibiting topoisomerase II and intercalating with DNA
Mechanism of Action
The primary mechanism by which 11-Demethylellipticine exerts its effects is through intercalation with DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, this compound has been shown to interact with other molecular targets, including kinases and transcription factors such as p53 .
Comparison with Similar Compounds
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: A derivative with modifications at the 9-position.
Celiptium (9-hydroxy-N-methylellipticinium acetate): A derivative that progressed to clinical trials
Uniqueness: 11-Demethylellipticine is unique due to its specific substitution pattern, which influences its biological activity and pharmacokinetic properties. Its ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable compound for anticancer research .
Properties
CAS No. |
4238-66-8 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-methyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C16H12N2/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-9,18H,1H3 |
InChI Key |
IWBSLSHNIIOYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=CC3=C1NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


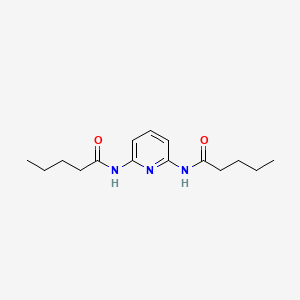
![N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B14159653.png)
![6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B14159656.png)
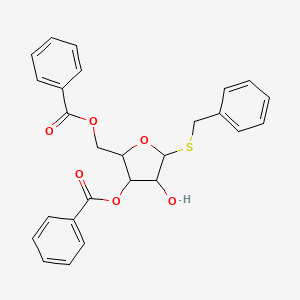
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)

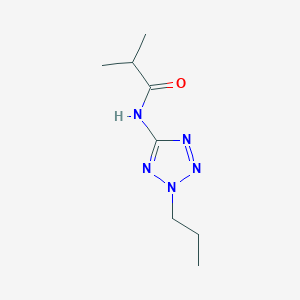
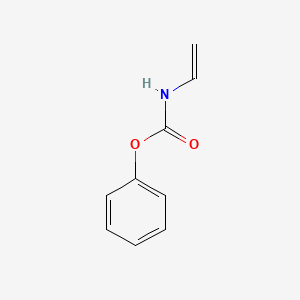
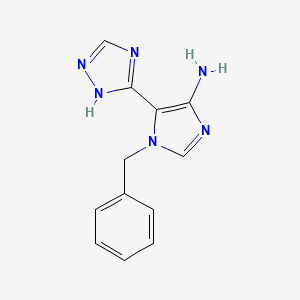

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
